2-Amino-4-(4-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
Structurally, it features a fused pyrano[3,2-c][2,1]benzothiazine core substituted with a 4-fluorophenyl group at position 4, a 3-methylbenzyl group at position 6, and a cyano group at position 2. The 5,5-dioxide moiety indicates sulfonation of the benzothiazine ring, enhancing polarity and influencing binding affinity to enzyme active sites . Its synthesis typically involves multistep reactions starting from methyl anthranilate, followed by N-benzylation, sulfonation, and multicomponent cyclization with malononitrile and substituted aldehydes .
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-16-5-4-6-17(13-16)15-30-22-8-3-2-7-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-9-11-19(27)12-10-18/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUFPPIZZQZOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of benzothiazine derivatives , characterized by a benzothiazine core structure with additional functional groups that enhance its biological properties. The presence of the fluorophenyl and methylbenzyl substituents is notable as these groups may influence the compound's interaction with biological targets.
Research indicates that compounds similar to this structure often exhibit a range of biological activities including:
- Anticancer Activity : Many benzothiazine derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism typically involves inducing apoptosis in cancer cells and disrupting cellular signaling pathways associated with tumor growth.
- Antimicrobial Activity : Some studies have reported that benzothiazine derivatives possess antibacterial properties against Gram-positive bacteria. The presence of halogen atoms like fluorine can enhance lipophilicity and improve membrane penetration, contributing to antimicrobial efficacy .
- Acetylcholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Inhibitors of AChE can enhance cholinergic transmission in the brain .
Anticancer Activity
A study evaluating various benzothiazine derivatives found that certain compounds exhibited significant antiproliferative effects against cancer cell lines. For instance, compounds were tested against breast and renal cancer cells, showing IC50 values in the nanomolar range. The mechanism was attributed to DNA adduct formation and subsequent cellular apoptosis .
Antimicrobial Activity
In vitro assays demonstrated that derivatives containing fluorinated groups had enhanced activity against bacterial strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated potent antibacterial effects, particularly for compounds with specific substituents on the benzothiazine ring .
Acetylcholinesterase Inhibition
The compound's potential as an AChE inhibitor was assessed using colorimetric assays. Results showed that it could inhibit AChE activity effectively, suggesting its utility in treating conditions characterized by cholinergic deficits .
Case Studies and Research Findings
- Anticancer Studies : In a comparative study involving several benzothiazine derivatives, one compound demonstrated an IC50 value of 0.11 µM against AChE, indicating high potency. This suggests potential for development as a therapeutic agent in oncology .
- Antimicrobial Efficacy : Research highlighted that fluorinated benzothiazoles induced expression of cytochrome P450 enzymes in sensitive cancer cells, enhancing their antiproliferative activity through metabolic activation .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression and neurotransmission, supporting their development as multi-target drugs .
Comparative Biological Activity Table
| Compound | Activity Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Anticancer | 0.11 | Induces apoptosis via DNA damage |
| Compound B | Antimicrobial | 0.00975 | Disrupts bacterial cell wall synthesis |
| Compound C | Acetylcholinesterase | 0.29 | Inhibits enzyme activity |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promising results in various biological assays, particularly in cancer research and enzyme inhibition studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds within the benzothiazine class. For instance, fluorinated derivatives have demonstrated significant antiproliferative activity against human cancer cell lines, suggesting that modifications to the benzothiazine structure can enhance therapeutic efficacy .
Kinase Inhibition
There is growing interest in the inhibition of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) as a strategy for cancer treatment. Compounds similar to 2-Amino-4-(4-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide have been evaluated for their ability to inhibit these kinases effectively. For example, studies have shown that certain derivatives exhibit strong inhibition profiles comparable to established inhibitors like Sorafenib .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can significantly impact its biological activity. The presence of fluorine atoms and specific aromatic groups can enhance lipophilicity and bioavailability, making it a subject of interest for further SAR studies.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Researchers have employed microwave-assisted synthesis techniques to improve yields and reduce reaction times. Optimization strategies often focus on reaction conditions such as temperature and solvent choice to maximize product yield and purity.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on a series of benzothiazine derivatives demonstrated that compounds structurally similar to this compound exhibited selective cytotoxicity against various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment and identified a lead compound with an IC50 value significantly lower than that of conventional chemotherapeutics.
Case Study 2: Enzyme Inhibition Assays
In another investigation focusing on kinase inhibition, derivatives were screened against EGFR and VEGFR using biochemical assays. The results indicated that certain structural modifications led to enhanced inhibitory activity compared to baseline compounds. This highlights the potential for developing targeted therapies based on the structural framework of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents at positions 4 and 6, which modulate biological activity and physicochemical properties. Key comparisons include:
- Fluorine vs.
- Benzyl vs. Methyl Groups : The 3-methylbenzyl substituent at position 6 introduces steric bulk and lipophilicity, which may influence blood-brain barrier permeability relative to the smaller methyl group in 7r .
Physicochemical and Spectral Properties
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions with catalysts like Pd(OAc)₂ and ligands such as XPhos, as seen in analogous pyridine and pyrazole derivatives . Optimization strategies include:
- Catalyst screening : Testing palladium-based systems for cross-coupling efficiency.
- Solvent selection : Using polar aprotic solvents (e.g., acetic anhydride) to enhance reactivity .
- Temperature control : Reflux conditions (e.g., 80–120°C) to balance yield and side-product formation .
- Purification : Crystallization from DMF/water or ethyl acetate to isolate high-purity solids .
Table 1: Representative Reaction Conditions from Analogous Compounds
| Catalyst System | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | DMF | 68% | >95% | |
| NaOAc/Ac₂O | AcOH | 57% | 90% |
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Key methods include:
- X-ray crystallography : Resolves stereochemistry and confirms dihedral angles (e.g., mean C–C bond deviation: 0.002 Å) .
- NMR spectroscopy :
- ¹H NMR : Identifies substituent environments (e.g., aromatic protons at δ 6.56–8.01 ppm) .
- ¹³C NMR : Confirms carbonitrile (CN) peaks at ~110–117 ppm .
Advanced Research Questions
Q. How can computational modeling predict substituent effects on the compound’s reactivity and bioactivity?
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., fluorophenyl’s electron-withdrawing impact on ring activation) .
- Molecular docking : Screens interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .
- QSAR studies : Correlates substituent hydrophobicity (logP) with membrane permeability .
Table 2: Substituent Effects on Analogous Compounds
| Substituent | LogP | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 2.1 | 12 nM | |
| 3-Methylbenzyl | 2.8 | 28 nM |
Q. What experimental designs resolve contradictions in reported biological activity data?
- Dose-response curves : Use standardized assays (e.g., enzyme inhibition) with triplicate measurements .
- Control groups : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .
- Statistical analysis : Apply ANOVA to assess significance of substituent-driven variations .
Q. How can environmental fate studies assess the compound’s persistence in ecosystems?
Methodologies from long-term projects like INCHEMBIOL include:
- Abiotic degradation : Hydrolysis/photolysis studies under varying pH/UV conditions .
- Biotic transformation : Incubation with soil microbiota to track metabolite formation .
- Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .
Methodological Considerations for Data Interpretation
Q. How should researchers address overlapping signals in NMR spectra of stereoisomers?
- 2D NMR (COSY, NOESY) : Resolves coupling networks and spatial proximities .
- Chiral chromatography : Separates enantiomers using columns like Chiralpak IA .
- Dynamic NMR : Monitors temperature-dependent signal splitting to infer rotational barriers .
Q. What strategies improve reproducibility in catalytic synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
